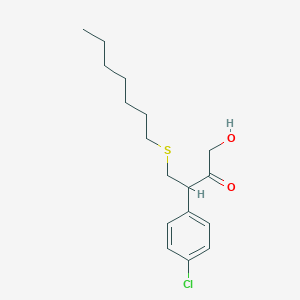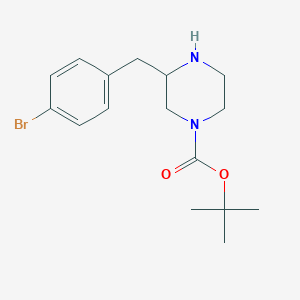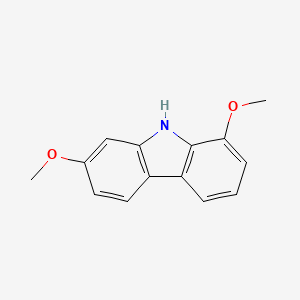![molecular formula C12H16N2O3 B14198166 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide CAS No. 917909-68-3](/img/structure/B14198166.png)
4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide is a chemical compound with a complex structure that includes an amino group, a methyl group, and an oxolan-3-yloxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods: In an industrial setting, the production of benzamide derivatives like this compound can be scaled up using similar condensation reactions. The use of solid acid catalysts and ultrasonic irradiation can be adapted for large-scale production, ensuring efficiency and sustainability .
化学反応の分析
Types of Reactions: 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carbonyl group.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly for its amide structure which is common in many pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide involves its interaction with various molecular targets. The amino and oxolan-3-yloxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
4-Amino-N-methylbenzamide: Lacks the oxolan-3-yloxy group, making it less versatile in certain applications.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of the oxolan-3-yloxy group, leading to different chemical properties and reactivity.
Uniqueness: 4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide is unique due to the presence of the oxolan-3-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
特性
CAS番号 |
917909-68-3 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
4-amino-N-methyl-3-(oxolan-3-yloxy)benzamide |
InChI |
InChI=1S/C12H16N2O3/c1-14-12(15)8-2-3-10(13)11(6-8)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7,13H2,1H3,(H,14,15) |
InChIキー |
BMRNSTXLBXIPGZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=C(C=C1)N)OC2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)



![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
